![molecular formula C10H13BrClNO B13313856 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13BrClNO It is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where the amine group of 3-bromo-4-chlorobenzylamine reacts with a propanol derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the amino and hydroxyl groups, allow the compound to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(2-Bromo-4-chlorophenyl)propan-1-ol
- 3-(4-Chlorophenyl)propan-1-ol
Uniqueness
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol is unique due to the specific combination of bromine, chlorine, and amino-propanol groups. This unique structure allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
3-[(3-bromo-4-chlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13BrClNO/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
CTKFLQDYOQTBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




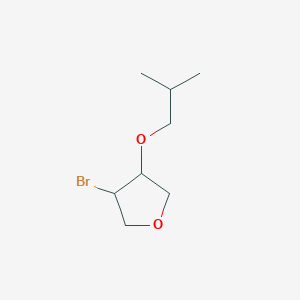
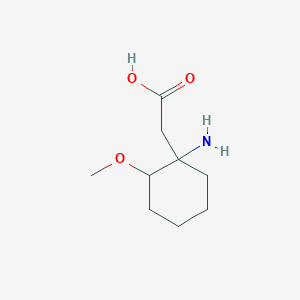
![8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
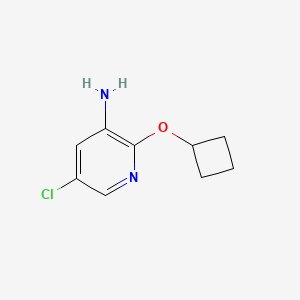
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
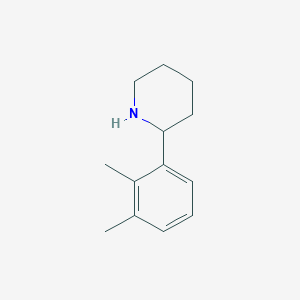
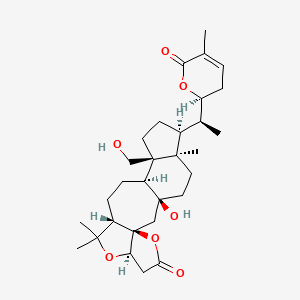

![2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13313845.png)

